- Preparation of condensed derivatives of imidazole useful as pharmaceuticals, World Intellectual Property Organization, , ,
Cas no 936902-12-4 (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole)
936902-12-4 structure
Product Name:5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Número CAS:936902-12-4
MF:C13H16BNO3
Megavatios:245.082043647766
MDL:MFCD13181968
CID:839816
PubChem ID:53216817
Update Time:2025-11-02
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Propiedades químicas y físicas
Nombre e identificación
-
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
- BENZOOXAZOLE-5-BORONIC ACID PINACOL ESTER
- BENZOXAZOLE-5-BORONIC ACID, PINACOL ESTER
- CHLWHHUKKHNQTH-UHFFFAOYSA-N
- ZXBA000730
- BCP18917
- FCH2810322
- CM10528
- OR61115
- AS06375
- AB66696
- Benzoxazole-5-boronic acid pinacol ester
- BC000673
- SY059476
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazole (ACI)
- 1,3-Benzoxazole-5-boronic acid pinacol ester
-
- MDL: MFCD13181968
- Renchi: 1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-5-6-11-10(7-9)15-8-16-11/h5-8H,1-4H3
- Clave inchi: CHLWHHUKKHNQTH-UHFFFAOYSA-N
- Sonrisas: N1C2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)OC=1
Atributos calculados
- Calidad precisa: 245.12200
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 1
- Complejidad: 318
- Superficie del Polo topológico: 44.5
Propiedades experimentales
- Denso: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 88-93 °C
- PSA: 44.49000
- Logp: 2.12700
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H302 + H312 + H332
- Declaración de advertencia: P280
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 20/21/22
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:2-8°C
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211880-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 95% | 1g |
£111.00 | 2022-03-01 | |
| Fluorochem | 211880-5g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 95% | 5g |
£333.00 | 2022-03-01 | |
| Fluorochem | 211880-10g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 95% | 10g |
£582.00 | 2022-03-01 | |
| Fluorochem | 211880-25g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 95% | 25g |
£1154.00 | 2022-03-01 | |
| Chemenu | CM134707-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97+% | 1g |
$118 | 2021-08-05 | |
| Chemenu | CM134707-5g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97+% | 5g |
$353 | 2021-08-05 | |
| Chemenu | CM134707-10g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97+% | 10g |
$617 | 2021-08-05 | |
| Chemenu | CM134707-25g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole |
936902-12-4 | 97+% | 25g |
$1225 | 2021-08-05 | |
| TRC | B694118-25mg |
Benzooxazole-5-boronic acid pinacol ester |
936902-12-4 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B694118-50mg |
Benzooxazole-5-boronic acid pinacol ester |
936902-12-4 | 50mg |
$ 75.00 | 2023-04-18 |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 85 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 15 h, 100 °C
Referencia
- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 100 °C
Referencia
- Synthesis of Amino-substituted Quinazolines for treating cancers with EGFR mutations, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Triethylamine , Potassium iodide , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C
1.2 Reagents: Methanol ; 1 h, 20 °C
1.3 Solvents: Diethyl ether ; 4 h, 20 °C
1.2 Reagents: Methanol ; 1 h, 20 °C
1.3 Solvents: Diethyl ether ; 4 h, 20 °C
Referencia
- Method for preparing aminoarylborane compounds or derivatives thereof, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Triethylamine , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , Potassium iodide , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C; -5 °C
1.2 Solvents: Methanol ; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Solvents: Methanol ; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
Referencia
- Borylation of Unactivated Aryl Chlorides under Mild Conditions by Using Diisopropylaminoborane as a Borylating Reagent, Chemistry - A European Journal, 2014, 20(19), 5573-5579
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 100 °C
Referencia
- Preparation of aminopurine derivatives as inhibitors of low molecular weight protein tyrosine phosphatase (LMPTP) and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; overnight, 100 °C; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Preparation of pyridopyrimidinone derivatives for use as Syk kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
Referencia
- Preparation of 8-substituted isoquinoline derivatives as IKKβ kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 4 h, 100 °C
Referencia
- Preparation of 2-pyridyl substituted imidazoles as ALK5 and/or ALK4 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 100 °C
Referencia
- Preparation of 1H-(1,2,3)triazolo[4,5-c]quinoline derivative, China, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 100 °C
Referencia
- Discovery of Potent and Selective Inhibitors of Cdc2-Like Kinase 1 (CLK1) as a New Class of Autophagy Inducers, Journal of Medicinal Chemistry, 2017, 60(14), 6337-6352
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, reflux
Referencia
- OLEDs from organic compounds with triazine and heterocycle moieties in layer between electrodes, Germany, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 20 h, 100 °C
Referencia
- Organometallic compound and organic light-emitting device including the same, European Patent Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 18 h, 80 °C
Referencia
- Preparation of aminopyrazine compounds as adenosine receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 18 h, 80 °C
Referencia
- Preparation of 1,8-naphthyridinone compounds as adenosine receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: Dimethyl sulfoxide ; 22 h, 80 °C
Referencia
- Highly Potent 17β-HSD2 Inhibitors with a Promising Pharmacokinetic Profile for Targeted Osteoporosis Therapy, Journal of Medicinal Chemistry, 2018, 61(23), 10724-10738
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 22 h, 80 °C
Referencia
- Preparation of phenyl thienyl methanone compounds as inhibitors of 17β-hydroxysteroid dehydrogenases type 1 and type 2, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, rt → reflux
Referencia
- Preparation of 5-pyridine-1H-indazole compounds and its pharmaceutical composition as CLK2 and DYRK1A protein kinase inhibitor for treatment of inflammation, China, , ,
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Raw materials
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Preparation Products
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:936902-12-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Número de pedido:A859680
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:19
Precio ($):278.0
Correo electrónico:sales@amadischem.com
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole Literatura relevante
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
936902-12-4 (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole) Productos relacionados
- 439090-73-0(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole)
- 606089-37-6(3-(5,6-dimethyl-1h-benzimidazol-2-yl)-n-(4-methoxyphenyl)-1-piper Idinecarbothioamide)
- 845872-30-2(2-Methyl-1,3-benzoxazole-5-boronic Acid, pinacol ester)
- 1188539-34-5(6-(tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine)
- 1093072-16-2(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzofuro[3,2-b]pyridine)
- 1361380-49-5(Benzoxazole, 5-chloro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 1025719-20-3(2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole)
- 1224844-66-9(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-amine)
- 1260091-04-0(6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-amine)
- 1408089-23-5(2-Methyl-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1,3-Benzoxazole)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:936902-12-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Pureza:99%
Cantidad:5g
Precio ($):278.0